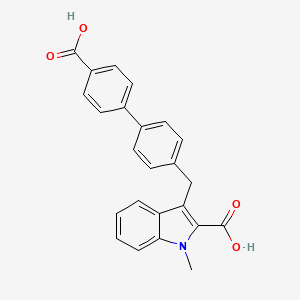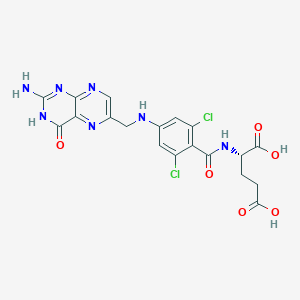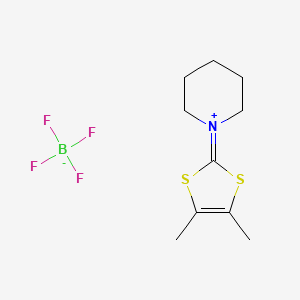
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate is an organosulfur compound with the molecular formula C10H16NS2BF4. This compound is known for its unique structure, which includes a dithiol ring and a piperidinium moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate typically involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with piperidine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinium moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism by which 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate exerts its effects involves interactions with various molecular targets and pathways. The dithiol ring can participate in redox reactions, influencing cellular redox balance and potentially leading to the generation of reactive oxygen species. The piperidinium moiety can interact with biological membranes, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes, including signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate can be compared with other similar compounds, such as:
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: This compound has a similar tetrafluoroborate anion but features an imidazolium cation instead of a piperidinium cation.
4,5-Dicyano-1,3-dithiol-2-one: This compound contains a dithiol ring similar to this compound but has cyano groups instead of methyl groups.
The uniqueness of this compound lies in its combination of the dithiol ring and piperidinium moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H16BF4NS2 |
|---|---|
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
1-(4,5-dimethyl-1,3-dithiol-2-ylidene)piperidin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C10H16NS2.BF4/c1-8-9(2)13-10(12-8)11-6-4-3-5-7-11;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 |
Clé InChI |
ACSCYWOSKSRUPA-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.CC1=C(SC(=[N+]2CCCCC2)S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


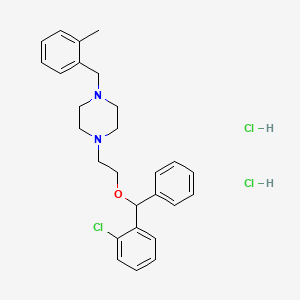
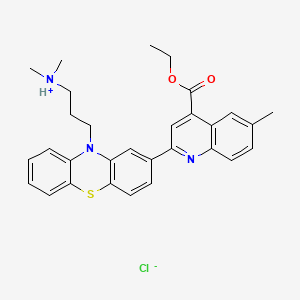
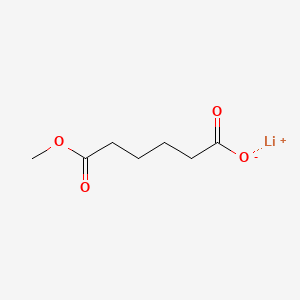
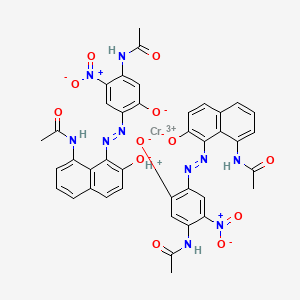
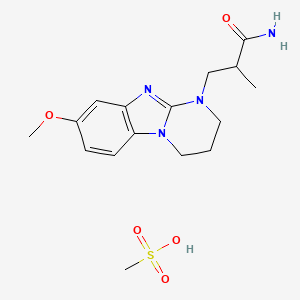
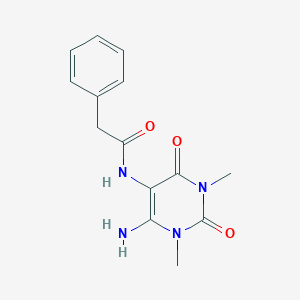
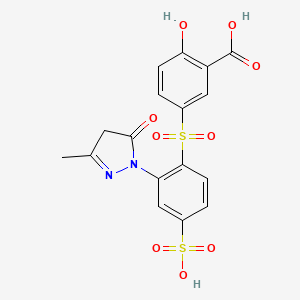
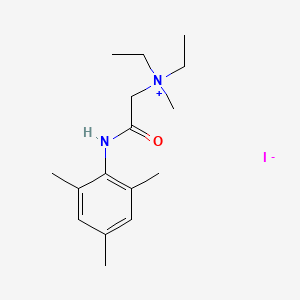
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
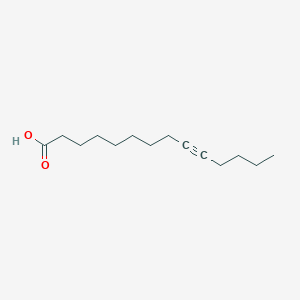
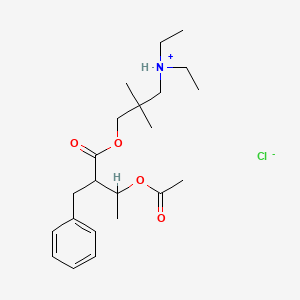
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)
